molecular formula C8H7ClO3S B15184378 Vinyl p-chlorobenzenesulphonate CAS No. 84753-07-1

Vinyl p-chlorobenzenesulphonate

Cat. No.: B15184378
CAS No.: 84753-07-1
M. Wt: 218.66 g/mol
InChI Key: AOLDJEQPBSWTNK-UHFFFAOYSA-N
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Description

Vinyl p-chlorobenzenesulphonate is an organic compound with the molecular formula C8H7ClO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a vinyl group, and a chlorine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl p-chlorobenzenesulphonate can be synthesized through various methods. One common approach involves the reaction of p-chlorobenzenesulfonyl chloride with vinyl alcohol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Vinyl p-chlorobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while addition reactions with halogens can produce halogenated derivatives .

Scientific Research Applications

Vinyl p-chlorobenzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which vinyl p-chlorobenzenesulphonate exerts its effects involves the reactivity of the vinyl group and the sulfonate ester. The vinyl group can undergo nucleophilic addition reactions with thiol groups in proteins, leading to the formation of covalent bonds. This reactivity makes it a potent inhibitor of enzymes that contain active site cysteine residues. The sulfonate ester group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Vinyl sulfonate: Similar in structure but lacks the chlorine atom on the benzene ring.

    Vinyl acetate: Contains an acetate group instead of the sulfonate group.

    Vinyl bromide: Has a bromine atom instead of the sulfonate group.

Uniqueness

Vinyl p-chlorobenzenesulphonate is unique due to the presence of both the vinyl group and the p-chlorobenzenesulfonate moiety. This combination provides distinct reactivity and stability, making it valuable in various applications. The chlorine atom on the benzene ring can also influence the compound’s reactivity and interactions with other molecules, distinguishing it from other vinyl derivatives .

Properties

CAS No.

84753-07-1

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

IUPAC Name

ethenyl 4-chlorobenzenesulfonate

InChI

InChI=1S/C8H7ClO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h2-6H,1H2

InChI Key

AOLDJEQPBSWTNK-UHFFFAOYSA-N

Canonical SMILES

C=COS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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